Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate
CAS No.:
Cat. No.: VC15937055
Molecular Formula: C12H21BO4
Molecular Weight: 240.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21BO4 |
|---|---|
| Molecular Weight | 240.11 g/mol |
| IUPAC Name | ethyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]prop-2-enoate |
| Standard InChI | InChI=1S/C12H21BO4/c1-7-15-10(14)9(2)8-13-16-11(3,4)12(5,6)17-13/h2,7-8H2,1,3-6H3 |
| Standard InChI Key | PZXRXSZUOQAXOX-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CC(=C)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate belongs to the class of allylic boronates, where the boronate group is attached to a methyl substituent at the β-position of the acrylate ester. The (E)-stereochemistry of the α,β-unsaturated system is confirmed by NMR data from analogous compounds . The pinacol boronate moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and facilitates handling under ambient conditions compared to other boronic acid derivatives .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Copper-Catalyzed Borylation of Morita-Baylis-Hillman Alcohols
The most efficient route to this compound involves a copper(II)-catalyzed borylation of Morita-Baylis-Hillman (MBH) alcohols, adapted from methodologies for methyl analogs . The general procedure includes:
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Reacting ethyl MBH alcohol with bis(pinacolato)diboron (B₂pin₂) in the presence of Cu(OTf)₂ and a base (e.g., K₂CO₃) at room temperature.
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Solvent selection (e.g., dichloromethane or THF) to optimize yield.
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Purification via column chromatography to isolate the product in >70% yield .
Table 2: Representative Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Cu(OTf)₂ (10 mol%) | |
| Base | K₂CO₃ (1.0 equiv) | |
| Solvent | Dichloromethane | |
| Reaction Time | 10–12 hours | |
| Yield | 70–95% |
Stereochemical Considerations
The (E)-configuration of the acrylate double bond is retained during synthesis, as confirmed by NOESY experiments on related compounds . The boronate group’s position at the methyl substituent ensures minimal steric hindrance, favoring high regioselectivity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key NMR signals for the compound are derived from analogous methyl esters :
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¹H NMR (500 MHz, CDCl₃): δ 6.15 (d, J = 10.5 Hz, 1H, CH=CO₂Et), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.20 (s, 2H, Bpin-CH₂), 1.28 (s, 12H, pinacol CH₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃) .
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¹³C NMR (126 MHz, CDCl₃): δ 168.5 (C=O), 145.8 (CH=CO₂Et), 126.2 (CH=CO₂Et), 83.3 (Bpin-O), 61.0 (OCH₂CH₃), 24.7 (pinacol CH₃), 14.1 (OCH₂CH₃) .
Infrared (IR) Spectroscopy
The IR spectrum exhibits strong absorptions at:
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1720 cm⁻¹ (C=O stretch of acrylate ester),
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1630 cm⁻¹ (C=C stretch),
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronate group enables participation in palladium-catalyzed cross-coupling reactions. For example, it reacts with aryl halides to form substituted acrylates, a key step in synthesizing functionalized polymers .
Polymer Chemistry
The acrylate moiety allows radical polymerization, yielding boron-containing polymers with tunable thermal and electronic properties. Such materials are explored in sensors and organic electronics .
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